4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
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Description
4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N7O3 and its molecular weight is 357.374. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei and investigated their antimicrobial, antilipase, and antiurease activities. Some compounds showed moderate antimicrobial activity against tested microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).
Unexpected Reaction and Mechanism Study
Ledenyova et al. (2018) reported the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement followed by N-formylation. The reaction mechanism was studied using HPLC/MS (Ledenyova et al., 2018).
Synthesis and Antimicrobial Evaluation of Derivatives
Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. One compound showed superior antimicrobial activity, suggesting the potential for developing potent antimicrobials (Patil et al., 2021).
Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors
Reddy et al. (2014) designed and synthesized derivatives of benzofuran and benzo[d]isothiazole for inhibiting Mycobacterium tuberculosis. One compound emerged as a promising inhibitor, demonstrating significant inhibitory activity and lack of cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-2-21-9-10-23(15(25)14(21)24)16(26)19-6-8-22-7-3-12(20-22)13-11-17-4-5-18-13/h3-5,7,11H,2,6,8-10H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANAUPABVJKXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.